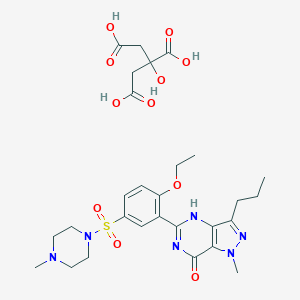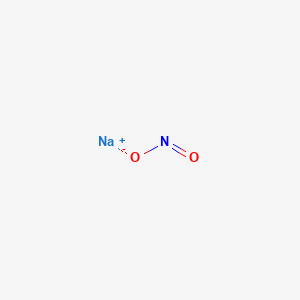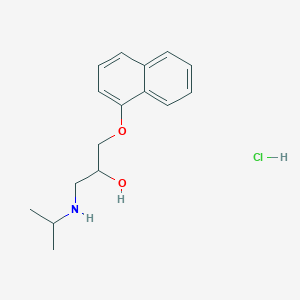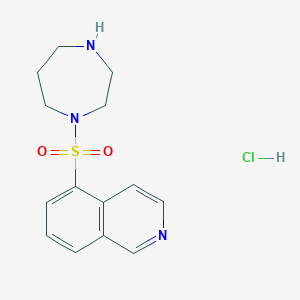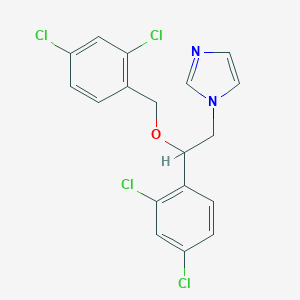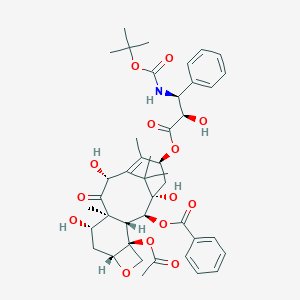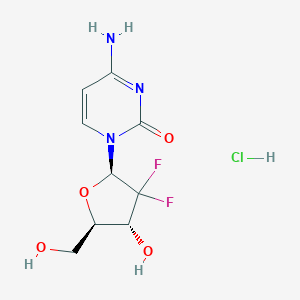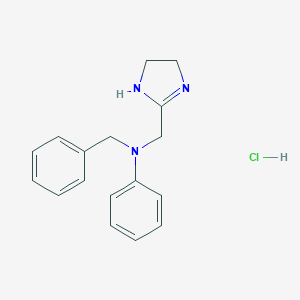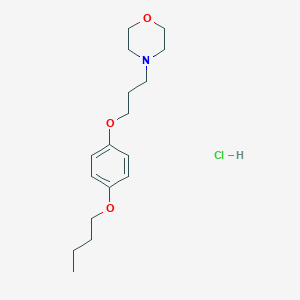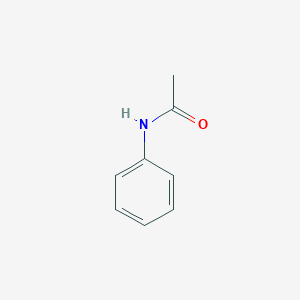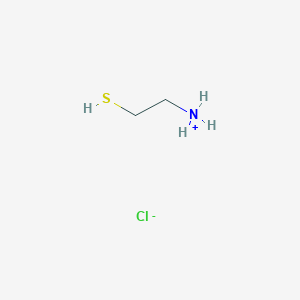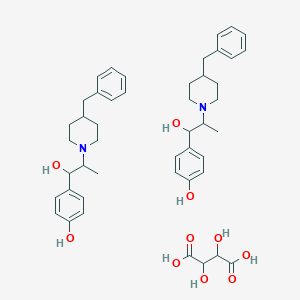
依芬普利酒石酸盐
描述
It is a non-competitive NMDA receptor antagonist that acts at the polyamine site. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
科学研究应用
4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other compounds.
作用机制
Target of Action
Ifenprodil tartrate primarily targets the N-methyl-D-aspartate (NMDA) receptors , specifically the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .
Mode of Action
Ifenprodil tartrate acts as a non-competitive antagonist at the NMDA receptors . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding inhibits the activation of the NMDA receptors, thereby modulating the neurological functions that these receptors control .
Biochemical Pathways
The primary biochemical pathway affected by ifenprodil tartrate is the glutamatergic signaling pathway . By antagonizing the NMDA receptors, ifenprodil tartrate can modulate the effects of glutamate, the major excitatory neurotransmitter in the brain . This can lead to a reduction in excitotoxicity, which is a pathological process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .
Pharmacokinetics
It is known that the compound is soluble in ethanol and water, which may influence its absorption and distribution in the body .
Result of Action
Ifenprodil tartrate has been shown to have both neuromodulatory and immunomodulatory effects . In the context of neuromodulation, it can improve long-term sensorimotor and spatial learning deficits, attenuate neuronal death, and reduce cellular and mitochondrial Ca2+ overload . As an immunomodulator, it has been found to alleviate cytokine storms and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .
Action Environment
The action of ifenprodil tartrate can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate can enhance the compound’s antagonistic effects on the NMDA receptors . Furthermore, the compound’s solubility in ethanol and water suggests that its action, efficacy, and stability may be influenced by the solvent environment .
生化分析
Biochemical Properties
Ifenprodil tartrate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it inhibits GIRK channels and interacts with alpha1 adrenergic, serotonin, and sigma receptors . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of these channels and receptors .
Cellular Effects
Ifenprodil tartrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .
Molecular Mechanism
The molecular mechanism of action of Ifenprodil tartrate is primarily through its non-competitive antagonism of the NMDA receptor, specifically the GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ifenprodil tartrate change over time. It has been shown to improve long-term sensorimotor and spatial learning deficits in rat SAH models . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Ifenprodil tartrate vary with different dosages in animal models. For instance, in rat models of painful diabetic neuropathy, ifenprodil tartrate has been shown to reduce flinching and licking behaviors in a dose-dependent manner .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate involves several steps. The starting materials typically include benzylpiperidine and hydroxyphenylpropanol. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
Ifenprodil: The parent compound of the tartrate salt, with similar NMDA receptor antagonist properties.
Eliprodil: Another NMDA receptor antagonist with a different chemical structure but similar pharmacological effects.
Traxoprodil: A selective NMDA receptor antagonist with potential therapeutic applications in neuroprotection.
Uniqueness
4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate is unique due to its specific binding affinity for the polyamine site of the NMDA receptor, which distinguishes it from other NMDA receptor antagonists. This unique interaction profile contributes to its potential therapeutic benefits and research applications.
属性
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPRDSPPYMZQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-58-4 | |
| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


